1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3,5-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,5-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA” typically involves multi-step organic reactions. The process may start with the preparation of the triazoloazepine core, followed by the introduction of the phenyl groups and the urea moiety. Common reagents and conditions include:
Reagents: Phenyl isocyanates, methoxybenzene, dimethylbenzene, triazoloazepine derivatives.
Conditions: Catalysts such as palladium or copper, solvents like dichloromethane or toluene, and temperature control ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the urea moiety or the aromatic rings, potentially forming amines or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, urea derivatives are often explored for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit activity against specific biological targets, making it a candidate for drug discovery.
Medicine
In medicine, similar compounds have been investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “3-(3,5-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA” would depend on its specific biological target. Generally, urea derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)UREA: Lacks the triazoloazepine moiety, potentially altering its biological activity.
1-(3-METHOXYPHENYL)-3-(3,5-DIMETHYLPHENYL)UREA: Similar structure but different substitution pattern, which may affect its reactivity and applications.
3-(3,5-DIMETHYLPHENYL)-1-(3-HYDROXYPHENYL)UREA: Hydroxy group instead of methoxy, influencing its chemical properties and biological interactions.
Uniqueness
The presence of the triazoloazepine moiety in “3-(3,5-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA” distinguishes it from other urea derivatives. This unique structure may confer specific biological activities or chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H29N5O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C24H29N5O2/c1-17-12-18(2)14-20(13-17)29(24(30)25-19-8-7-9-21(15-19)31-3)16-23-27-26-22-10-5-4-6-11-28(22)23/h7-9,12-15H,4-6,10-11,16H2,1-3H3,(H,25,30) |
InChI Key |
QIMGGVOGUKKREX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.